
3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is a synthetic organic compound that belongs to the class of chromenone derivatives. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of Dimethyl Groups: The methylation of the chromenone core can be achieved using methyl iodide and a strong base like potassium carbonate.
Attachment of the Prop-2-enenitrile Group: The final step involves the reaction of the dimethylated chromenone with 2,2-dimethylpropanoyl chloride and a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted nitriles or esters.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, chromenone derivatives are known for their potential as enzyme inhibitors, anti-inflammatory agents, and anticancer compounds. This compound could be studied for similar biological activities.
Medicine
The compound may have potential therapeutic applications due to its structural similarity to other biologically active chromenones. It could be investigated for its efficacy in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, dyes, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of “3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with specific enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Coumarin: A parent compound of chromenones, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Flavonoids: A class of compounds with a similar chromenone core, known for their antioxidant and anti-inflammatory properties.
Uniqueness
“3-(5,7-Dimethyl-2-oxo(2H-chromen-3-YL))-2-(2,2-dimethylpropanoyl)prop-2-enenitrile” is unique due to its specific substitution pattern and the presence of the prop-2-enenitrile group. This unique structure may confer distinct biological activities and chemical reactivity compared to other chromenone derivatives.
Eigenschaften
Molekularformel |
C19H19NO3 |
|---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(2E)-2-[(5,7-dimethyl-2-oxochromen-3-yl)methylidene]-4,4-dimethyl-3-oxopentanenitrile |
InChI |
InChI=1S/C19H19NO3/c1-11-6-12(2)15-9-13(18(22)23-16(15)7-11)8-14(10-20)17(21)19(3,4)5/h6-9H,1-5H3/b14-8+ |
InChI-Schlüssel |
DZXXTNVJVRNJGW-RIYZIHGNSA-N |
Isomerische SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)/C=C(\C#N)/C(=O)C(C)(C)C)C |
Kanonische SMILES |
CC1=CC(=C2C=C(C(=O)OC2=C1)C=C(C#N)C(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


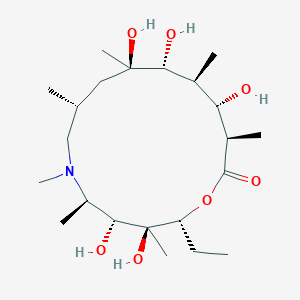
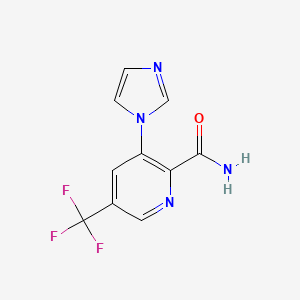
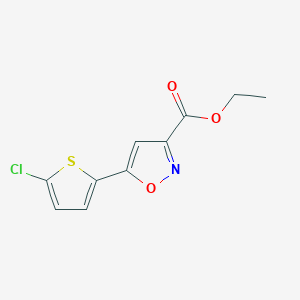
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
![Benzo[j]fluoranthene, 8-phenyl-](/img/structure/B12339344.png)
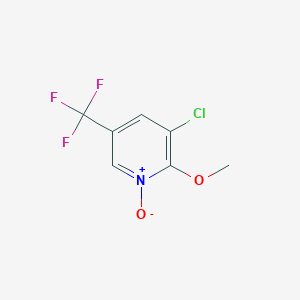

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
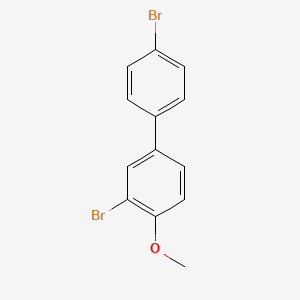
![2-(Dibenzo[b,d]furan-4-yl)-9H-carbazole](/img/structure/B12339386.png)
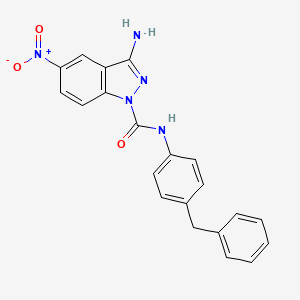

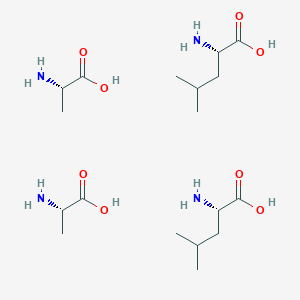
![tetraazanium;2-[2-[2-[3-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-N-(carboxylatomethyl)-4-(2,7-dichloro-3-hydroxy-6-oxoxanthen-9-yl)anilino]acetate](/img/structure/B12339419.png)
